molecular formula C8H8FN3O B2528946 5-fluoro-6-methoxy-1H-indazol-3-amine CAS No. 1394069-10-3

5-fluoro-6-methoxy-1H-indazol-3-amine

Cat. No. B2528946
CAS RN: 1394069-10-3
M. Wt: 181.17
InChI Key: UQEUXIUXEWSRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro-6-methoxy-1H-indazol-3-amine is a chemical compound with the CAS Number: 1394069-10-3. It has a molecular weight of 181.17 and its IUPAC name is this compound . It is a white to yellow solid .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C8H8FN3O/c1-13-7-3-6-4 (2-5 (7)9)8 (10)12-11-6/h2-3H,1H3, (H3,10,11,12) .


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 181.17 . The storage temperature is 2-8°C .

Scientific Research Applications

Fluorescent Labeling and Sensing

One notable application of derivatives similar to 5-fluoro-6-methoxy-1H-indazol-3-amine is in fluorescent labeling and sensing. For instance, derivatives of indazole, such as 6-methoxy-4-quinolone, have been synthesized and applied as fluorescent labeling reagents. These compounds exhibit strong fluorescence across a wide pH range, making them suitable for biomedical analysis. Their stability against light and heat enhances their applicability in sensitive biological environments (Hirano et al., 2004).

Synthesis of Heterocyclic Compounds

The chemical versatility of fluoroindazoles enables the synthesis of various heterocyclic compounds. For example, research has demonstrated the use of fluorinated compounds in photochemical synthesis, yielding novel 3-amino-1,2,4-oxadiazoles. This process illustrates the compound's role in generating heterocycles with potential applications in material science and pharmaceuticals (Buscemi et al., 2001).

Antimicrobial Activities

Compounds structurally related to this compound, such as triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antimicrobial agents, highlighting the potential of fluoroindazole derivatives in addressing drug-resistant microbial infections (Bektaş et al., 2007).

Development of Fluorophores

The exploration of biheteroaryl fluorophores, including those derived from indazoles, is significant in the development of photostable near-infrared (NIR) probes for biological imaging. These compounds, through oxidative cross-coupling reactions, provide insights into creating efficient fluorophores for medical diagnostics and research, enhancing our understanding of cellular processes (Cheng et al., 2016).

Pharmaceutical Applications

Additionally, the synthesis and structure-activity relationship (SAR) studies of triazolopyrimidines, akin to fluoroindazole derivatives, underscore their potential in anticancer therapies. These compounds, by influencing tubulin polymerization, present a unique mechanism of action, paving the way for the development of novel anticancer drugs (Zhang et al., 2007).

Safety and Hazards

The safety information for 5-fluoro-6-methoxy-1H-indazol-3-amine includes the following hazard statements: H302;H315;H320;H335. The precautionary statements are P261;P280;P301+P312;P302+P352;P305+P351+P338 .

properties

IUPAC Name

5-fluoro-6-methoxy-1H-indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3O/c1-13-7-3-6-4(2-5(7)9)8(10)12-11-6/h2-3H,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQEUXIUXEWSRFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)NN=C2N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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